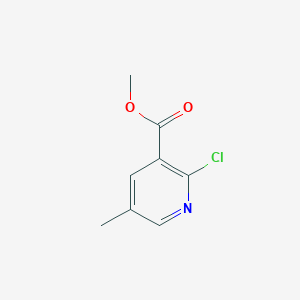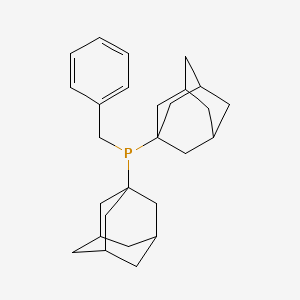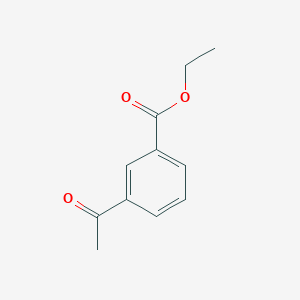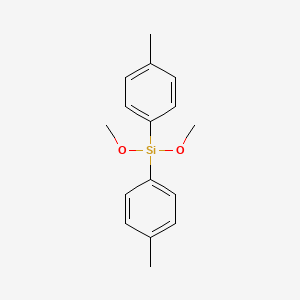
Dimethoxydi-p-tolylsilane
Overview
Description
Dimethoxydi-p-tolylsilane is an organosilicon compound with the molecular formula C16H20O2Si. It is characterized by the presence of two methoxy groups and two p-tolyl groups attached to a silicon atom. This compound is used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxydi-p-tolylsilane can be synthesized through the reaction of p-tolylmagnesium bromide with dimethoxydichlorosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2 p-TolylMgBr+Si(OCH3)2Cl2→(p-Tolyl)2Si(OCH3)2+2 MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced purification techniques such as distillation under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethoxydi-p-tolylsilane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Halosilanes or alkylsilanes.
Scientific Research Applications
Dimethoxydi-p-tolylsilane finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of dimethoxydi-p-tolylsilane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The methoxy groups can be easily replaced or modified, allowing for the creation of a wide range of derivatives.
Comparison with Similar Compounds
Dimethoxydiphenylsilane: Similar structure but with phenyl groups instead of p-tolyl groups.
Dimethoxydimethylsilane: Contains methyl groups instead of p-tolyl groups.
Dimethoxydipropylsilane: Contains propyl groups instead of p-tolyl groups.
Uniqueness: Dimethoxydi-p-tolylsilane is unique due to the presence of p-tolyl groups, which impart specific steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
dimethoxy-bis(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZIGBTHTUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473824 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92779-72-1 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)



![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)
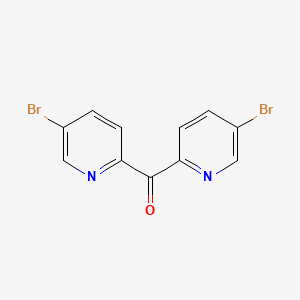
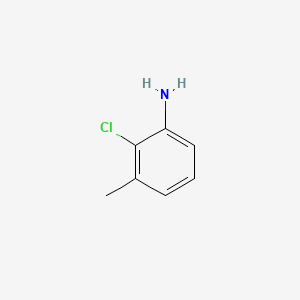
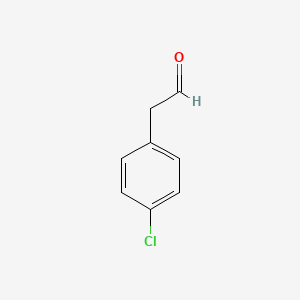
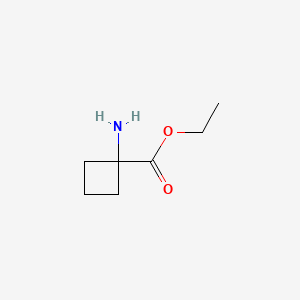
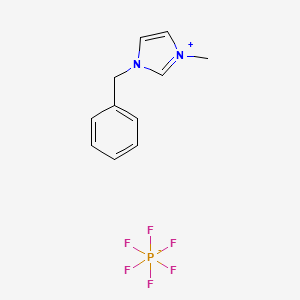
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
